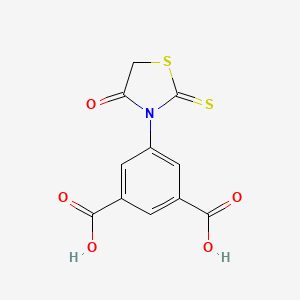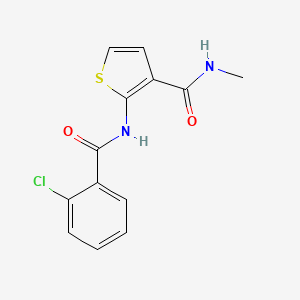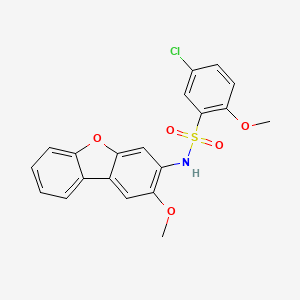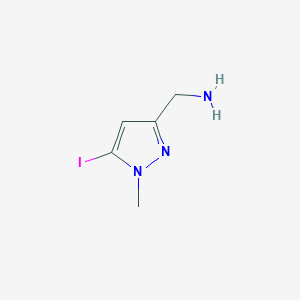
5-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzene-1,3-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds containing a 1,3-thiazolidin-4-one fragment are widely known due to their biological activity . For example, this fragment is a structural unit of a number of peroxisome proliferator activated receptor (PPAR) antagonists, and such compounds are used in the treatment of type II diabetes . The rhodanine derivative epalrestat is an aldose reductase inhibitor recommended for the treatment of neuropathy, nephropathy, and cataract .
Synthesis Analysis
A preparative procedure was developed for the synthesis of 4- [5- (1-R-1 H -indol-3-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acids which were converted to acid chlorides, and the latter reacted with aromatic and heterocyclic amines to afford a series of previously unknown 4- [5- (1 H -indol-3-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamides .
Chemical Reactions Analysis
The synthesized compounds showed a moderate antitumor activity against most malignant tumor cells .
Physical And Chemical Properties Analysis
The yield of the synthesized compound was 83%, with a melting point of 223–225°C .
Applications De Recherche Scientifique
Antitumor Activity
Thiazolidine derivatives have been studied for their potential antitumor properties. They can be used as building blocks in the design of combinatorial libraries of biologically active compounds with potential antitumor effects .
Drug Design and Synthesis
The activated methylene group and highly reactive carboxylic group present in these compounds make them convenient for synthesizing various esters and amides, which are important in drug design .
Physicochemical Property Analysis
These compounds can be used to predict physicochemical properties and drug likeness in silico, which is crucial for the development of new pharmaceuticals .
Protein Structure Analysis
The unique properties of related compounds with indole rings have been significant in determining protein structures, which is essential for understanding biological functions and designing drugs .
Orientations Futures
Further studies of the indole and 2-sulfanylidene-1,3-thiazolidin-4-one heterocyclic systems, synthesis of hybrids based thereon and study of their biological activity, and establishment of the relevant structure–activity relationships are of undoubted interest both from both theoretical viewpoint and in terms of directed search for potential drugs .
Propriétés
IUPAC Name |
5-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO5S2/c13-8-4-19-11(18)12(8)7-2-5(9(14)15)1-6(3-7)10(16)17/h1-3H,4H2,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFDMOWZWUGMQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)C2=CC(=CC(=C2)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49680362 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzene-1,3-dicarboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[(E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2974397.png)
![methyl 4-{[(3-ethoxy-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenecarboxylate](/img/structure/B2974398.png)

![N-(2-chlorophenyl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide](/img/structure/B2974401.png)

![5-tert-butyl-2-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2974403.png)


![3,5-dichloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2974409.png)
![[(2R,3Ar,6aR)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-2-yl]methanol;hydrochloride](/img/structure/B2974410.png)

-amine dihydrochloride](/img/structure/B2974416.png)
